

Technical Guide: Solubility Profiling of 2-(Diallylamino)nicotinic Acid

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Compound of Interest

Compound Name: 2-(Diallylamino)nicotinic acid
CAS No.: 1019461-28-9
Cat. No.: B1385718

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Executive Summary

2-(Diallylamino)nicotinic acid (CAS: 1019461-28-9) is a functionalized pyridine derivative often utilized as a scaffold in the synthesis of fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Unlike its parent compound, nicotinic acid (Niacin), this molecule possesses a bulky, lipophilic diallylamino group at the C2 position, which drastically alters its solvation thermodynamics.

Current Data Status: While extensive solubility data exists for nicotinic acid and 2-aminonicotinic acid, specific multi-solvent equilibrium data for the diallyl derivative is not available in open-access peer-reviewed literature. This guide provides a predictive solubility landscape based on Structure-Property Relationships (SPR) and details the standardized experimental protocol required to generate regulatory-grade solubility data for this compound.

Chemical Identity & Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in designing a solubility study. The diallyl group introduces significant hydrophobicity compared to the primary amine of the parent scaffold.

Parameter	Value / Description
Chemical Name	2-(Diallylamino)nicotinic acid
CAS Registry	1019461-28-9
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂
Molecular Weight	218.25 g/mol
Core Structure	Pyridine-3-carboxylic acid with a tertiary amine at C2
Predicted LogP	~1.8 – 2.2 (Significantly more lipophilic than Nicotinic acid, LogP ~-0.36)
Predicted pKa	~4.8 (Carboxylic acid); Pyridine N is weakly basic due to conjugation
Appearance	Off-white to pale yellow crystalline solid

Structural Impact on Solubility

- **Hydrophobic Effect:** The two allyl chains () disrupt the hydrogen bonding network of water, significantly reducing aqueous solubility compared to 2-aminonicotinic acid.
- **Crystal Lattice Energy:** The bulky substituents likely lower the melting point relative to the high-melting parent compounds (Nicotinic acid MP: 237°C), potentially enhancing solubility in organic solvents.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility profile is projected. This serves as a guide for solvent selection during recrystallization or formulation.

Solvent Class	Representative Solvents	Predicted Solubility	Mechanism
Aprotic Polar	DMSO, DMF, DMAc	High (>100 mg/mL)	Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Protic Polar	Methanol, Ethanol	Moderate-High	Solvation of the carboxylic acid via H-bonding; alkyl chains accommodated by organic tail.
Chlorinated	DCM, Chloroform	Moderate	Good interaction with the lipophilic diallyl domain.
Ethers/Esters	THF, Ethyl Acetate	Moderate	Useful for crystallization; likely requires heating to dissolve significant amounts.
Aqueous (pH 7)	Water	Low (<1 mg/mL)	Hydrophobic effect of diallyl groups dominates.
Aqueous (pH > 8)	Alkaline Water	High	Deprotonation of COOH () forms a soluble salt.
Non-Polar	Hexane, Heptane	Very Low	The polar carboxylic acid moiety prevents dissolution in strictly non-polar media.

Experimental Protocol: Determination of Equilibrium Solubility

To generate definitive data, the Shake-Flask Method followed by HPLC-UV analysis is the gold standard.

Phase 1: Preparation

- Solvent Selection: Select a panel of solvents spanning different polarity indices (e.g., Water, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
- Excess Solute: Weigh approximately 500 mg of **2-(Diallylamino)nicotinic acid** into glass vials.
- Solvent Addition: Add 5.0 mL of the respective solvent to each vial. Ensure solid persists (supersaturation).

Phase 2: Equilibration (The Shake-Flask Method)

- Agitation: Place vials in a temperature-controlled orbital shaker (e.g., 100 rpm).
- Temperature Points: Standard curve requires measurements at 298.15 K, 303.15 K, 308.15 K, 313.15 K, and 318.15 K.
- Duration: Allow to equilibrate for 24–48 hours to ensure thermodynamic equilibrium.
- Settling: Stop agitation and allow solids to settle for 4 hours (or centrifuge at isothermal conditions).

Phase 3: Sampling & Quantification

- Filtration: Withdraw supernatant using a pre-heated syringe equipped with a 0.45 μm PTFE filter.
- Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile:Water) to prevent precipitation.
- HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: 60:40 (Phosphate Buffer pH 3.0 : Acetonitrile). Acidic pH keeps the COOH protonated for sharp peaks.
- Wavelength: 260 nm (Characteristic of the nicotinic core).
- Flow Rate: 1.0 mL/min.

Thermodynamic Modeling & Analysis

Once the mole fraction solubility (x_2)

is obtained experimentally, the data must be fitted to thermodynamic models to calculate the enthalpy and entropy of dissolution.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature:

- x_2 : Mole fraction solubility.^[2]
- T : Absolute temperature (Kelvin).^[3]
- A : Empirical model parameters derived via multivariate regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the dissolution enthalpy (ΔH_{diss})

and entropy (ΔS_{diss})

of the

- Positive ΔH_{diss}

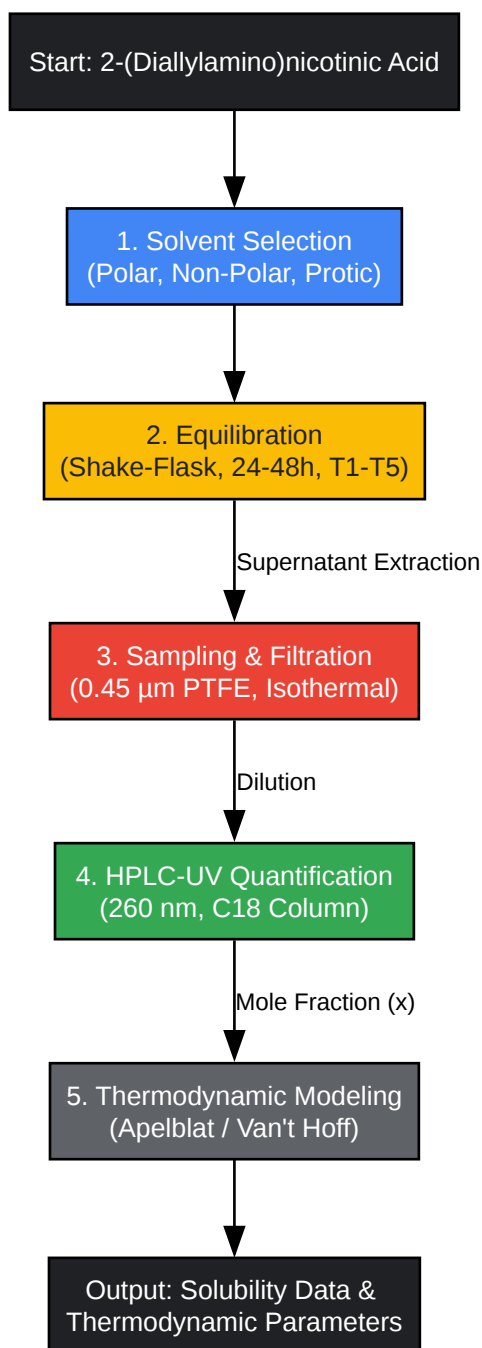
indicates endothermic dissolution (Solubility increases with T).

- Positive ΔS_{diss}

indicates an entropy-driven process (Disorder increases upon dissolving).

Visualization of Experimental Workflow

The following diagram outlines the logical flow for determining and validating the solubility data.



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Figure 1: Standardized workflow for the thermodynamic solubility determination of nicotinic acid derivatives.

References

Since specific solubility data for this intermediate is not published in open literature, the protocols and predictions above are grounded in the established behavior of its structural analogs and standard physical chemistry methodologies.

- Compound Registry:**2-(Diallylamino)nicotinic acid**. CAS Registry Number: 1019461-28-9. [\[1\]](#)
- Parent Compound Data: Wang, J., et al. "Solubility and thermodynamic analysis of nicotinic acid in different solvents." *Journal of Chemical & Engineering Data* 58.6 (2013): 1756-1763. [Link](#)
- Methodology: Jouyban, A. "Review of the pharmaceutical solubility studies in binary solvents." *Journal of Pharmaceutical & Biomedical Analysis* (2022).
- Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." *Journal of Chemical Thermodynamics* (1999).
- Synthesis Context: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives."[\[4\]](#)[\[5\]](#) ResearchGate (2019). (Describes the precursor chemistry). [Link](#)

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- [2. Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Nicotinic acid - Wikipedia \[en.wikipedia.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)

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